Product packaging for Ethyl 3-bromo-5-(bromomethyl)benzoate(Cat. No.:CAS No. 1261826-04-3)

Ethyl 3-bromo-5-(bromomethyl)benzoate

Cat. No.: B3228186
CAS No.: 1261826-04-3
M. Wt: 321.99 g/mol
InChI Key: PEFKCLDQEMQQFT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(bromomethyl)benzoate (CAS 1261826-04-3) is a valuable dihalogenated aromatic compound for research and development in organic synthesis. Its molecular structure, C10H10Br2O2 with a molecular weight of 321.99 g/mol, features two distinct reactive sites: an aryl bromide and a benzylic bromomethyl group . This dual functionality makes it a versatile building block for constructing complex molecules, including biologically active scaffolds and functional materials. The aryl bromide is a prime candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the benzylic bromomethyl group is highly amenable to nucleophilic substitution, allowing for further structural diversification. As a solid that should be sealed in dry conditions and stored at 2-8°C, proper handling is essential . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O2 B3228186 Ethyl 3-bromo-5-(bromomethyl)benzoate CAS No. 1261826-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-5-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFKCLDQEMQQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858663
Record name Ethyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261826-04-3
Record name Ethyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Transformations and Reactivity of Ethyl 3 Bromo 5 Bromomethyl Benzoate

Transformations Involving the Bromomethyl Group

The bromomethyl group is the more reactive of the two bromine-containing moieties under nucleophilic and certain radical conditions. Its benzylic position makes it susceptible to displacement reactions and the formation of stabilized intermediates.

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution (Sₙ2), where the bromide ion serves as an excellent leaving group. This pathway provides a straightforward method for introducing a wide variety of functional groups into the molecule's side chain. A range of nucleophiles, including amines, thiols, alkoxides, and cyanide, can readily displace the benzylic bromide to form new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium cyanide introduces a nitrile group, which can be further elaborated. rsc.org Similarly, alkoxides can be used to form ether linkages. The reaction of a related compound, ethyl 4-bromomethylbenzoate, with the carbanion of substituted ethyl acetate (B1210297) has been shown to result in nucleophilic substitution, highlighting the reactivity of the benzylic bromide. rsc.org

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Position

Nucleophile Reagent Example Product Functional Group Resulting Compound Structure (Example)
Azide Sodium Azide (NaN₃) Azidomethyl Ethyl 3-bromo-5-(azidomethyl)benzoate
Cyanide Sodium Cyanide (NaCN) Cyanomethyl (Nitrile) Ethyl 3-bromo-5-(cyanomethyl)benzoate
Hydroxide (B78521) Sodium Hydroxide (NaOH) Hydroxymethyl (Alcohol) Ethyl 3-bromo-5-(hydroxymethyl)benzoate
Alkoxide Sodium Methoxide (NaOCH₃) Alkoxymethyl (Ether) Ethyl 3-bromo-5-(methoxymethyl)benzoate
Thiolate Sodium Thiophenoxide (NaSPh) Arylthiomethyl (Thioether) Ethyl 3-bromo-5-(phenylthiomethyl)benzoate
Amine Ammonia (NH₃) Aminomethyl (Primary Amine) Ethyl 3-(aminomethyl)-5-bromobenzoate
Phosphine (B1218219) Triphenylphosphine (B44618) (PPh₃) Phosphonium (B103445) Salt (3-(Ethoxycarbonyl)-5-bromobenzyl)triphenylphosphonium bromide

The benzylic C-H bonds of a precursor molecule, ethyl 3-bromo-5-methylbenzoate, are susceptible to free radical halogenation to generate the bromomethyl group. This reaction is typically initiated by light or a radical initiator like benzoyl peroxide, using a brominating agent such as N-bromosuccinimide (NBS). google.com The stability of the intermediate benzylic radical is key to the selectivity of this transformation.

Conversely, the bromomethyl group itself can participate in radical reactions. The C-Br bond can undergo homolytic cleavage to generate a stabilized benzylic radical. This intermediate can then engage in various radical-mediated processes, including coupling reactions or additions to unsaturated systems. The involvement of radical intermediates has been proposed in certain palladium-catalyzed reactions of benzyl (B1604629) halides, operating through a hybrid organometallic-radical mechanism. nih.gov

The bromomethyl group is an excellent electrophilic handle for the synthesis of olefination reagents.

Wittig Reagents : Reaction of ethyl 3-bromo-5-(bromomethyl)benzoate with triphenylphosphine (PPh₃) yields a stable phosphonium salt. Subsequent treatment with a base deprotonates the benzylic carbon, generating a phosphorus ylide, which is the active Wittig reagent. This ylide can then react with aldehydes or ketones to form alkenes, providing a powerful method for carbon-carbon double bond formation. mcmaster.ca

Horner-Wadsworth-Emmons (HWE) Reagents : The HWE reaction is a widely used modification of the Wittig reaction that often provides greater control over alkene geometry, typically favoring the (E)-isomer. wikipedia.org The precursor, a phosphonate (B1237965) ester, is synthesized from this compound via the Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite. The resulting phosphonate-stabilized carbanion, generated by deprotonation with a base, is more nucleophilic and less basic than a corresponding Wittig ylide, offering advantages in certain synthetic applications. wikipedia.org

The presence of two distinct reactive halides on the same scaffold allows for the design of intramolecular cyclization reactions to form novel polycyclic systems. A common strategy involves first functionalizing the aryl bromide position via a cross-coupling reaction to introduce a nucleophilic moiety. In a subsequent step, this newly installed group can react intramolecularly with the highly electrophilic bromomethyl group to close a ring. For example, a Sonogashira coupling at the aryl bromide position could introduce a terminal alkyne, which, after modification, could participate in a domino reaction involving cyclization onto the side chain. organic-chemistry.org This approach enables the construction of fused or bridged ring systems that would be challenging to synthesize otherwise.

Reactivity of the Aryl Bromide Moiety

The aryl bromide is generally less reactive than the bromomethyl group towards nucleophilic attack. However, it is an ideal substrate for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium catalysts are exceptionally effective in activating the C(sp²)-Br bond of the aryl bromide, enabling its coupling with a diverse range of partners. nih.gov The chemoselective nature of these reactions allows the aryl bromide to be targeted while leaving the bromomethyl group intact, provided appropriate conditions are chosen.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is one of the most versatile methods for forming C-C bonds to create biaryl structures or to attach alkyl and alkenyl groups. rsc.org The reaction is tolerant of a wide variety of functional groups and often proceeds in high yield. nih.gov

Heck Reaction : The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation is a powerful tool for the vinylation of aryl halides and typically results in the formation of the trans-substituted alkene product. organic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and a copper(I) co-catalyst, in the presence of a mild base. wikipedia.orglibretexts.org The Sonogashira coupling is highly efficient for the synthesis of arylalkynes, which are important structures in natural products and materials science. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.gov The process requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. chemspider.comresearchgate.net It is a premier method for the synthesis of arylamines, a common motif in pharmacologically active compounds.

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety

Reaction Name Coupling Partner Bond Formed Typical Catalysts & Reagents Product Type
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂) C(aryl)-C Pd(PPh₃)₄, PdCl₂(dppf); Base (e.g., K₂CO₃, Cs₂CO₃) Biaryls, Alkyl/Alkenyl Arenes
Heck Alkene (R-CH=CH₂) C(aryl)-C(alkenyl) Pd(OAc)₂, Pd/C; Base (e.g., Et₃N, K₂CO₃) Substituted Alkenes
Sonogashira Terminal Alkyne (R-C≡CH) C(aryl)-C(alkynyl) PdCl₂(PPh₃)₂, CuI; Base (e.g., Et₃N, piperidine) Arylalkynes
Buchwald-Hartwig Amine (R₂NH) C(aryl)-N Pd₂(dba)₃, Pd(OAc)₂; Ligand (e.g., BINAP, XPhos); Base (e.g., NaOt-Bu) Arylamines

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the aryl and benzyl bromide moieties is a key consideration. Generally, aryl bromides are less reactive than benzyl bromides in nucleophilic substitution but can be effectively activated by transition metal catalysts.

While palladium is more common for cross-coupling reactions involving aryl bromides, copper catalysis offers a cost-effective and often complementary approach, particularly for certain types of coupling partners. researchgate.net For instance, copper-catalyzed Ullmann-type reactions can be employed to form biaryl ethers or thioethers. The reaction of this compound with a phenol (B47542) or thiol in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base like potassium carbonate or cesium carbonate, would be expected to selectively activate the aryl bromide. This selectivity arises from the typical mechanism of these reactions, which favors the oxidative addition of the copper catalyst to the sp²-hybridized carbon of the aryl bromide over the sp³-hybridized carbon of the benzyl bromide.

Furthermore, copper can catalyze the coupling of organoboron compounds with alkyl halides. nih.gov However, in the case of this compound, palladium catalysis is generally more efficient for Suzuki-type couplings at the aryl bromide position. Three-component coupling reactions catalyzed by copper have also been described, for instance, reacting azoles, selenium powder, and aryl iodides to form arylselanyl-azoles. nih.gov Such methodologies could potentially be adapted for the subject compound, reacting at the aryl bromide position.

Coupling PartnerCatalyst SystemBaseSolventExpected Product
PhenolCuI, L-prolineK₂CO₃DMSOEthyl 3-(bromomethyl)-5-phenoxybenzoate
ThiophenolCu₂(OTf)₂Cs₂CO₃TolueneEthyl 3-(bromomethyl)-5-(phenylthio)benzoate
ImidazoleCuI, 1,10-phenanthrolineK₃PO₄DMFEthyl 3-(bromomethyl)-5-(1H-imidazol-1-yl)benzoate

This table represents expected outcomes based on established copper-catalyzed coupling methodologies.

Magnesium Insertion and Grignard Reagent Formation

The formation of a Grignard reagent from this compound presents a chemoselectivity challenge due to the presence of two C-Br bonds and an ester functionality. Grignard reagents are highly reactive towards esters, which would lead to self-quenching. Therefore, the ester group must be protected or the reaction must be performed under conditions that favor magnesium insertion at one of the C-Br bonds without significant side reactions.

The aryl bromide is generally more susceptible to oxidative addition with magnesium metal to form the corresponding Grignard reagent compared to the benzyl bromide, which is more prone to Wurtz-type homocoupling. researchgate.netchemrxiv.org However, the high reactivity of any formed Grignard reagent with the ester group of another molecule is a significant issue.

To circumvent the issue with the ester, a common strategy is to perform a halogen-magnesium exchange reaction at low temperatures. libretexts.org Using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) can selectively exchange with the aryl bromide. This method is often more functional group tolerant than the direct insertion of magnesium. libretexts.org Another approach involves the protection of the ester group, for example, by reduction to the corresponding alcohol, which is then protected as a silyl (B83357) ether before attempting Grignard formation.

ReagentSolventTemperatureExpected Intermediate
Mg turnings, I₂ (cat.)THF0 °C to refluxComplex mixture due to side reactions
i-PrMgClTHF-78 °C to 0 °CEthyl 3-(bromomethyl)-5-(magnesiobromo)benzoate

This table outlines potential pathways for Grignard reagent formation, highlighting the chemoselectivity challenges.

Lithiation and Subsequent Electrophilic Quenching Reactions

Direct lithiation via halogen-lithium exchange offers an alternative to Grignard reagents for the formation of an organometallic intermediate. This transformation is typically achieved using alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. Similar to Grignard formation, the aryl bromide is more reactive towards halogen-lithium exchange than the benzyl bromide. researchgate.net

The reaction of this compound with an alkyllithium reagent at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would be expected to selectively form the aryllithium species. This intermediate can then be trapped with a variety of electrophiles. The low temperature is crucial to prevent the highly reactive organolithium from attacking the ester group on another molecule.

ElectrophileReagentSolventTemperatureExpected Product
CO₂1. n-BuLi, 2. CO₂(s)THF-78 °C3-(Bromomethyl)-5-(ethoxycarbonyl)benzoic acid
DMF1. t-BuLi, 2. DMFTHF-78 °CEthyl 3-(bromomethyl)-5-formylbenzoate
(CH₃)₃SiCl1. n-BuLi, 2. (CH₃)₃SiClTHF-78 °CEthyl 3-(bromomethyl)-5-(trimethylsilyl)benzoate

This table provides examples of electrophilic quenching following a proposed selective lithiation.

Modifications of the Ester Functional Group

The ethyl ester group in this compound is a versatile handle for further synthetic modifications. These transformations allow for the introduction of different functionalities while potentially retaining the reactive C-Br bonds for subsequent reactions.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. ucla.edu This reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). ucla.edu The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used, or the displaced ethanol (B145695) is removed from the reaction mixture. ucla.edu

For a sterically unhindered ester like this compound, transesterification should proceed under standard conditions. For example, refluxing the compound in methanol (B129727) with a catalytic amount of acid would yield the corresponding methyl ester. The use of bulkier alcohols may require more forcing conditions or specialized catalysts. Lipase-catalyzed transesterification is also a viable, mild alternative. nih.gov

AlcoholCatalystConditionsExpected Product
MethanolH₂SO₄ (cat.)RefluxMthis compound
tert-ButanolDMAP, DCCRoom Temptert-Butyl 3-bromo-5-(bromomethyl)benzoate
Benzyl alcoholNaOBn (cat.)RefluxBenzyl 3-bromo-5-(bromomethyl)benzoate

This table illustrates various transesterification possibilities.

Hydrolysis and Carboxylic Acid Regeneration

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. quora.com Basic hydrolysis, or saponification, is typically more common and is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. quora.comyoutube.com This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid, 3-bromo-5-(bromomethyl)benzoic acid. quora.comyoutube.com

Given the presence of the benzyl bromide moiety, which can be susceptible to hydrolysis under harsh conditions, mild basic conditions are preferable. Room temperature hydrolysis using a non-aqueous system, such as NaOH in a mixture of methanol and dichloromethane, could be employed to minimize side reactions. scite.ai

ReagentsConditionsProduct
1. NaOH(aq), 2. HCl(aq)Reflux, then acidification3-Bromo-5-(bromomethyl)benzoic acid
LiOH, H₂O/THFRoom Temperature3-Bromo-5-(bromomethyl)benzoic acid

This table shows common methods for the hydrolysis of the ester group.

Reduction to Alcohols

The ester group can be reduced to a primary alcohol, [3-(bromomethyl)-5-bromophenyl]methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reagent that will readily reduce the ester. However, it will also reduce the aryl and benzyl bromides, leading to a complex mixture of products.

A more selective approach is needed to reduce the ester without affecting the C-Br bonds. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. psu.edu However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems. For instance, the NaBH₄-methanol system has been shown to reduce aromatic esters to alcohols. psu.edu Another strategy for chemoselective reduction involves the in-situ formation of a more reactive species from the carboxylic acid, followed by reduction with NaBH₄. nih.gov

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can be used. While borane is known for its ability to reduce carboxylic acids in the presence of esters, it can also reduce esters, albeit typically under more forcing conditions than for aldehydes or ketones. The chemoselectivity with respect to the benzyl bromide would need to be carefully evaluated.

ReagentSolventConditionsExpected Major Product
LiAlH₄THF0 °C to Room Temp(3,5-Dimethylphenyl)methanol (due to over-reduction)
NaBH₄, MeOHRefluxing THF[3-Bromo-5-(bromomethyl)phenyl]methanol
BH₃·THFTHF0 °C to Room Temp[3-Bromo-5-(bromomethyl)phenyl]methanol

This table outlines potential reagents for the reduction of the ester, noting the challenges in chemoselectivity.

Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically focused on this compound are not extensively reported in the literature, the mechanisms of its key transformations are well-established in the broader context of organic chemistry.

Mechanism of Nucleophilic Substitution at the Bromomethyl Group:

The reaction at the benzylic bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, relative to the carbon-bromine bond. This concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the bromide leaving group. The transition state is a trigonal bipyramidal arrangement where the incoming nucleophile and the departing bromide are on opposite sides of the central carbon atom. The reaction's facility is attributed to the relatively weak C-Br bond and the stability of the bromide leaving group.

Mechanism of Palladium-Catalyzed Cross-Coupling at the Aryl Bromide:

The functionalization of the aryl bromide via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, follows a well-understood catalytic cycle. The generally accepted mechanism involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) species. This is typically the rate-determining step of the catalytic cycle.

Transmetalation: In the case of a Suzuki coupling, the next step is transmetalation. The organopalladium(II) complex reacts with a boronate species (formed from the boronic acid and the base). The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new carbon-carbon bond of the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent, all of which can influence the rates of the individual steps in the catalytic cycle.

Applications As a Precursor in Complex Organic Synthesis

Construction of Heterocyclic Ring Systems

While specific literature detailing the use of Ethyl 3-bromo-5-(bromomethyl)benzoate in heterocyclic synthesis is limited, its structural features and the known reactivity of its isomers suggest its potential in forming various heterocyclic rings.

The highly electrophilic benzylic carbon of the bromomethyl group is an ideal site for alkylation of nitrogen nucleophiles. This reaction is a cornerstone for the synthesis of many nitrogen-containing heterocycles. For instance, reaction with a primary amine or hydrazine derivative could serve as the initial step in a multi-step sequence to form larger ring systems or substituted acyclic intermediates that can be cyclized later.

Although the 1,3,5-substitution pattern is not ideal for the direct, intramolecular cyclization to form fused systems like isoindolinones, which are typically synthesized from ortho-substituted precursors, it can be used to link two separate nitrogen-containing fragments or to form larger, non-fused ring systems. organic-chemistry.orgnih.gov The general strategy would involve an initial nucleophilic substitution at the benzylic bromide, followed by further transformations of the ester or the aryl bromide to complete the heterocyclic core.

The synthesis of oxygen-containing heterocycles such as benzofurans typically requires precursors with specific functionalities, often involving intramolecular cyclization of ortho-substituted phenols. The substitution pattern of this compound does not lend itself to direct conversion into benzofuran systems via common synthetic routes. Its utility in this context would likely be as part of a multi-step synthesis where the benzene (B151609) ring is further functionalized to introduce the necessary groups for cyclization.

Analogous to nitrogen nucleophiles, sulfur-based nucleophiles readily react with the benzylic bromide of this compound. This provides a pathway for the synthesis of sulfur-containing heterocycles. For example, reaction with thiourea could lead to an aminothiazole ring after subsequent cyclization, a common strategy in heterocyclic chemistry. Similarly, reaction with sodium sulfide could generate a dithioether linker, which could be a precursor to a sulfur-containing macrocycle.

Synthesis of Macrocyclic and Polycyclic Architectures

The presence of two distinct bromine atoms on a rigid benzene scaffold makes this compound a prime candidate for the synthesis of macrocycles. The compound can act as a U-shaped "girder" that can be cyclized by reaction with a suitable difunctional linker.

For example, a high-dilution reaction of this compound with a dicarboxylic acid in the presence of a base could lead to the formation of a dimeric, 16-membered or larger macrocyclic diester. rsc.org This strategy involves the formation of ester linkages by nucleophilic attack of carboxylate anions on the reactive benzylic bromide. The less reactive aryl bromide would remain intact during this process, offering a handle for further functionalization of the resulting macrocycle.

ReactantLinker TypePotential Macrocycle
This compoundDicarboxylic Acid (e.g., Terephthalic acid)Poly-ester Macrocycle
This compoundDiamine (e.g., p-Phenylenediamine)Poly-amine Macrocycle
This compoundDithiol (e.g., 1,4-Benzenedimethanethiol)Poly-thioether Macrocycle

Role in Convergent and Divergent Synthetic Strategies

The most significant application of this compound in advanced organic synthesis is its role as a scaffold in convergent and divergent strategies. This is enabled by the orthogonal reactivity of its two C-Br bonds.

A typical synthetic sequence involves:

Nucleophilic Substitution: The benzylic bromide is selectively targeted with a nucleophile (Nu⁻). This step is generally high-yielding and occurs under mild conditions, leaving the aryl bromide untouched.

Metal-Catalyzed Cross-Coupling: The resulting product, which still contains the aryl bromide, can then undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a second, different functional group or molecular fragment (R-M).

This sequential functionalization allows for a divergent approach , where a common intermediate is used to generate a library of diverse molecules by varying the nucleophile and the cross-coupling partner. Conversely, in a convergent strategy , two complex fragments can be joined together in the final steps of a synthesis, one via nucleophilic substitution and the other via cross-coupling.

Reaction SiteReaction TypeReagentsResult
-CH₂Br (Benzylic)Nucleophilic SubstitutionR-OH, R-NH₂, R-SH, NaN₃Selective substitution of benzylic bromide
-Br (Aryl)Suzuki CouplingArylboronic acid, Pd catalyst, BaseC-C bond formation (biaryl)
-Br (Aryl)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-C bond formation (alkynylated arene)
-Br (Aryl)Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC-N bond formation (arylamine)

Precursor for Advanced Supramolecular Building Blocks

The rigid aromatic core combined with the specific 1,3,5-substitution pattern makes this compound an attractive precursor for supramolecular chemistry. The defined geometry and divergent functionalization capabilities allow for the creation of precisely shaped molecules designed for molecular recognition and self-assembly.

By attaching recognition motifs or polymerizable groups through the synthetic handles, this compound can be elaborated into larger structures such as molecular clips, cages, or functionalized monomers. For example, the synthesis of a macrocycle as described previously could lead to a host molecule capable of binding specific guest molecules within its cavity. While specific examples in the literature are scarce, the structural and chemical properties of this compound make it a promising, yet underexplored, platform for the rational design of complex supramolecular systems.

Utilization in the Synthesis of Scaffolds for Materials Science Research

The unique molecular architecture of this compound, with two distinct bromine functionalities, enables its use in a variety of polymerization and framework construction strategies. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is amenable to cross-coupling reactions. This differential reactivity is key to its utility in creating precisely defined macromolecular structures for materials science research.

Monomers for Polymerization (e.g., through Cross-Coupling linkages)

This compound can serve as a monomer in the synthesis of various polymers through cross-coupling reactions. The presence of the aryl bromide allows for the formation of carbon-carbon bonds with other monomers, leading to the creation of extended polymer chains.

One potential application is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. wikipedia.orgnih.gov PPV and its analogues are a class of conducting polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.orgnih.gov While direct polymerization of this compound to form a PPV-type polymer has not been extensively documented, its structural motifs are analogous to monomers used in established synthetic routes like the Gilch or Wittig reactions. For instance, a related compound, 1,3,5-tris(bromomethyl)benzene, has been successfully copolymerized to create hyperbranched PPV derivatives with good solubility and red-light-emitting properties. nih.gov

The general approach for incorporating a monomer like this compound into a polymer backbone via cross-coupling would involve reactions such as Suzuki, Heck, or Sonogashira coupling. These palladium-catalyzed reactions are powerful tools for forming C-C bonds and are widely used in polymer synthesis. The aryl bromide of this compound could be coupled with a variety of comonomers, such as those containing boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), to yield polymers with tailored electronic and physical properties.

A study on a similar compound, potassium 3-bromomethyl-5-methylbenzoate, demonstrated its ability to undergo polycondensation, although the formation of cyclic oligomers was a competing process that limited the molar masses of the resulting polyesters. This highlights a potential challenge in the polymerization of such bifunctional monomers.

Linkers in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The rigid structure and defined points of connectivity of this compound make it a candidate for use as a linker molecule in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov These crystalline porous materials have attracted significant attention for their applications in gas storage, separation, and catalysis. researchgate.net

In the context of MOFs, the carboxylate group (after hydrolysis of the ethyl ester) of the benzoate (B1203000) moiety can coordinate to metal ions or clusters, forming the nodes of the framework. The rest of the molecule would then act as the "strut" or "linker" that defines the pore size and functionality of the MOF. While direct use of this compound as a primary linker is not widely reported, the incorporation of functional groups like ethyl carboxylates on linker molecules in MOFs has been demonstrated to influence their properties. researchgate.netnih.gov For example, phosphinate-based MOFs containing ethyl carboxylate groups have been synthesized and studied for their adsorption of pharmaceutical pollutants. researchgate.netnih.gov The presence of the bromomethyl and bromo substituents on the linker could offer sites for post-synthetic modification, allowing for the introduction of additional functionalities within the pores of the MOF.

Similarly, in COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, this compound could serve as a versatile building block. The aryl bromide and bromomethyl groups provide reactive sites for forming the covalent linkages that define the framework structure. For instance, the aryl bromide could participate in Ullmann or Buchwald-Hartwig amination reactions to form C-N bonds, or in Suzuki coupling to form C-C bonds with other monomers. The design and synthesis of COFs often rely on the geometric and chemical properties of the constituent monomers to control the topology and properties of the resulting framework.

Precursors for Optoelectronic Materials

The potential for this compound to be incorporated into conjugated polymers makes it a relevant precursor for optoelectronic materials. As mentioned, PPV and its derivatives are prime examples of polymers with applications in this area. wikipedia.org The electronic properties of such polymers, including their band gap and photoluminescence, can be tuned by modifying the chemical structure of the monomers. The substituents on the phenyl ring of this compound could influence the electronic structure of a resulting polymer, thereby affecting its optoelectronic properties.

Furthermore, the reactive bromomethyl group could be utilized to attach other functional moieties to the polymer backbone, providing a route to materials with tailored properties for specific optoelectronic applications. For example, it could be used to introduce electron-donating or electron-accepting groups to control the charge transport characteristics of the material.

While specific research detailing the synthesis and characterization of optoelectronic materials derived directly from this compound is limited, the principles of molecular design and the synthetic methodologies available suggest its potential in this field.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 1261826-04-3
Molecular Formula C10H10Br2O2
Molecular Weight 321.99 g/mol
Appearance Not specified in readily available sources
Solubility Expected to be soluble in common organic solvents

Table 2: Potential Polymerization Reactions Involving this compound

Reaction TypeComonomer TypeResulting LinkagePotential Polymer Type
Suzuki Coupling Aryl boronic acidC-CSubstituted poly(phenylene)
Heck Coupling AlkeneC-C (vinylene)Poly(phenylene vinylene) derivative
Sonogashira Coupling Terminal alkyneC-C (alkynylene)Poly(phenylene ethynylene) derivative
Polycondensation Self-condensationEsterHyperbranched polyester

Advanced Spectroscopic and Structural Characterization of Derivatives of Ethyl 3 Bromo 5 Bromomethyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules. For derivatives of Ethyl 3-bromo-5-(bromomethyl)benzoate, where the core aromatic structure is further functionalized, a suite of advanced NMR techniques is employed to elucidate detailed structural information.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are fundamental in piecing together the molecular puzzle of complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a hypothetical derivative where the bromomethyl group has been converted to a larger substituent, COSY would be instrumental in confirming the integrity of the ethyl ester group by showing the correlation between the ethyl CH₂ and CH₃ protons. It would also help to trace the connectivity within any newly introduced aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the CH₂ of the ethyl group would show a cross-peak with its corresponding carbon, as would the protons on the aromatic ring with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations, providing a powerful tool for establishing the connectivity between different molecular fragments. For derivatives of this compound, HMBC is essential for confirming the position of substituents on the aromatic ring. For example, the protons of the ethyl ester would show correlations to the carbonyl carbon and the quaternary aromatic carbon to which the ester group is attached. Similarly, protons on a group that has replaced the bromomethyl moiety would show correlations to the C5 carbon of the benzene (B151609) ring, confirming its position. mdpi.com

NMR Technique Purpose Example Application for a Derivative
COSY Identifies ¹H-¹H spin-spin coupling networks.Confirming the -CH₂CH₃ fragment of the ethyl ester.
HSQC Correlates directly bonded ¹H and ¹³C nuclei.Assigning specific carbon signals to their attached protons on the aromatic ring and substituents.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Establishing the connection of the ester and the C5-substituent to the correct positions on the benzene ring. mdpi.com

Variable Temperature NMR for Conformational Dynamics

The presence of flexible groups, such as the ethyl ester and any substituent at the C5 position, can lead to the existence of multiple conformations in solution that may interconvert on the NMR timescale. Variable Temperature (VT) NMR studies can provide valuable information on these dynamic processes. By recording spectra at different temperatures, it is possible to "freeze out" individual conformers at low temperatures or observe averaged signals at high temperatures. This allows for the determination of the energy barriers associated with bond rotations, providing insight into the molecule's flexibility and the relative stability of its different shapes.

NOESY for Spatial Proximity and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the spatial proximity of protons, regardless of whether they are connected through bonds. It relies on through-space dipole-dipole interactions. For derivatives of this compound, NOESY experiments would be critical in defining the preferred three-dimensional arrangement of the substituents. For instance, NOE cross-peaks between the protons of the ethyl group and the aromatic protons at the C2 and C6 positions would provide evidence for the orientation of the ester group relative to the plane of the benzene ring.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Parameter Significance Example from Related Structures
Bond Lengths Indicate the nature and strength of chemical bonds.C-Br, C=O, C-O, C-C bond distances.
Bond Angles Reveal the local geometry around an atom and any steric strain.Angles within the benzene ring and substituents.
Dihedral Angles Describe the conformation of the molecule and the orientation of substituents relative to the ring.The twist of the ester group relative to the aromatic plane. researchgate.net

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in a crystal is dictated by a variety of intermolecular forces. In brominated compounds, halogen bonding is a significant and highly directional interaction that can play a crucial role in crystal engineering. researchgate.net A halogen bond occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. nih.govnih.gov

In the crystal structure of derivatives of this compound, the bromine atom on the aromatic ring (C3 position) would be a prime candidate for acting as a halogen bond donor. It could form interactions with various acceptors, such as the carbonyl oxygen of the ester group on a neighboring molecule or other heteroatoms present in the derivative. These interactions, along with classical hydrogen bonds (e.g., C-H···O) and π-π stacking interactions between aromatic rings, would be meticulously analyzed to understand the supramolecular assembly. mdpi.com Studies on other bromobenzoic acids have detailed how molecules are linked by pairs of O—H⋯O hydrogen bonds to form inversion dimers, which are then connected by other weak interactions. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing the exact mass of the molecular ion, which allows for the determination of the elemental composition. For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

Upon electron ionization (EI), the molecule undergoes fragmentation, and the resulting fragmentation pattern provides a fingerprint for its structural elucidation. The fragmentation of ethyl benzoates typically involves cleavages at the ester group. biologic.netbldpharm.com A common fragmentation pathway is the loss of the ethoxy radical (•OCH2CH3) to form a stable acylium ion. biologic.net For this compound, this would result in the 3-bromo-5-(bromomethyl)benzoyl cation.

Another significant fragmentation pathway involves the benzylic bromide moiety. Benzylic bromides are known to undergo cleavage to form a relatively stable tropylium (B1234903) or benzyl (B1604629) cation. thieme-connect.de In this case, cleavage of the C-Br bond in the bromomethyl group would lead to a resonance-stabilized carbocation. Further fragmentation can occur through the loss of small neutral molecules like CO or ethylene. biologic.netuni.lu

A plausible fragmentation pathway for this compound under EI-MS is outlined below:

Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion radical, [C10H10Br2O2]•+.

Loss of Ethoxy Radical : Cleavage of the ester C-O bond results in the loss of an ethoxy radical (•OC2H5, mass 45) to yield the [M-45]+ ion, which corresponds to the 3-bromo-5-(bromomethyl)benzoyl cation.

Loss of Bromine Radical : Fragmentation can involve the loss of a bromine radical (•Br, mass 79 or 81) from either the aromatic ring or the methyl group. The loss from the bromomethyl group is generally more facile, leading to the [M-Br]+ ion.

Benzylic Cleavage : The most prominent fragmentation for benzylic halides is the formation of the benzyl cation. thieme-connect.de In this molecule, this would result in the formation of a substituted benzyl cation.

Subsequent Fragmentations : The initial fragment ions can undergo further fragmentation, such as the loss of a CO molecule from the acylium ion. uni.lu

The following interactive data table summarizes the expected major fragments in the mass spectrum of this compound.

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway
310/312/314[C10H1079Br81BrO2]•+Molecular Ion
265/267/269[C8H579Br81BrO]+Loss of •OC2H5
231/233[C10H1079BrO2]+Loss of •Br
183/185[C8H679BrO]+Loss of Br and CO from the ring
104[C8H8]+Further fragmentation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule and gaining insights into its conformational properties. For derivatives of this compound, these techniques provide characteristic signals for the ester, aromatic ring, and bromoalkyl functionalities.

The infrared and Raman spectra of substituted benzenes are well-characterized. researchgate.net The substitution pattern on the benzene ring influences the positions and intensities of the C-H and C-C vibrational modes. For a 1,3,5-trisubstituted benzene ring, characteristic out-of-plane (OOP) C-H bending vibrations are expected in the fingerprint region of the FTIR spectrum.

Key vibrational modes for this compound and its derivatives include:

C=O Stretching : The ester carbonyl group gives rise to a strong, sharp absorption band in the FTIR spectrum, typically in the range of 1720-1740 cm-1.

C-O Stretching : The ester C-O stretches appear as two bands, an asymmetric and a symmetric stretch, usually in the 1250-1000 cm-1 region.

Aromatic C=C Stretching : The benzene ring exhibits several C=C stretching vibrations in the 1600-1450 cm-1 region.

Aromatic C-H Stretching : These vibrations are typically observed above 3000 cm-1.

C-H Bending : In-plane and out-of-plane C-H bending vibrations of the aromatic ring provide information about the substitution pattern. For 1,3,5-trisubstitution, characteristic bands appear in the 900-690 cm-1 region.

C-Br Stretching : The C-Br stretching vibrations for both the aryl bromide and the benzyl bromide are found in the lower frequency region of the spectrum, typically between 700 and 500 cm-1.

The following interactive data table presents a summary of the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm-1) (FTIR) Expected Wavenumber (cm-1) (Raman)
Ester (C=O)Stretching1720 - 1740 (Strong)1720 - 1740 (Weak)
Ester (C-O)Asymmetric Stretching1250 - 1300 (Strong)Moderate
Aromatic Ring (C=C)Stretching1600 - 1450 (Multiple bands)Strong
Aromatic C-HStretching3050 - 3100 (Weak to Medium)Strong
Aromatic C-HOut-of-plane Bending850 - 900 (Strong)Weak
Aliphatic C-H (CH2)Stretching2900 - 3000 (Medium)Medium
Aryl C-BrStretching550 - 650 (Medium)Strong
Benzyl C-BrStretching600 - 700 (Medium)Strong

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination in Asymmetric Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. nih.govlibretexts.org While this compound itself is achiral, its derivatives can be designed to be chiral, for instance, through the introduction of a chiral center or by creating atropisomers. rsc.org

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength and provides information about the absolute configuration and conformation of the molecule. For a chiral derivative of this compound, the aromatic chromophore would be perturbed by the chiral environment, leading to a characteristic CD spectrum. The sign and magnitude of the Cotton effect in the CD spectrum can be related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.net An ORD spectrum displays this rotation versus wavelength. In the regions of absorption by a chromophore, the ORD curve will show a characteristic "Cotton effect," which is directly related to the CD spectrum through the Kronig-Kramers transforms. biologic.net

For asymmetric derivatives of this compound, such as those that might be formed in atropisomeric biaryl systems, CD and ORD would be the primary methods for determining the enantiomeric excess (ee) of a sample. By comparing the observed CD or ORD signal to that of a pure enantiomer, the relative amounts of the two enantiomers in a mixture can be accurately quantified.

The application of these techniques would involve:

Synthesis of a Chiral Derivative : A chiral auxiliary would need to be introduced to the this compound scaffold, or a synthetic route leading to a chiral atropisomeric derivative would be required.

Measurement of CD/ORD Spectra : The CD and ORD spectra of the purified enantiomers or the enantiomerically enriched mixture would be recorded.

Determination of Enantiomeric Excess : The enantiomeric excess would be calculated using the formula: ee (%) = ([α]obs / [α]max) * 100 where [α]obs is the observed specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A similar calculation can be performed using the molar ellipticity values from the CD spectrum.

Theoretical and Computational Studies on Ethyl 3 Bromo 5 Bromomethyl Benzoate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Ethyl 3-bromo-5-(bromomethyl)benzoate. These methods provide a microscopic view of the electron distribution and energy levels, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By employing functionals such as B3LYP with a basis set like 6-31G(d,p), it is possible to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of atomic charges. nih.gov

The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. For substituted benzoates, these values are influenced by the nature and position of the substituents on the aromatic ring.

Mulliken atomic charge calculations provide insight into the partial charges on each atom within the molecule, revealing the electrostatic potential and identifying electrophilic and nucleophilic sites. In this compound, the bromine atoms and the carbonyl oxygen are expected to carry negative charges, while the carbon atoms attached to them will have partial positive charges, influencing their reactivity towards other chemical species.

Table 1: Hypothetical DFT Calculated Properties for a Representative Disubstituted Benzoate (B1203000) Derivative *

PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.62 eV
Dipole Moment2.5 D

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for energy calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, when combined with large basis sets, can provide very precise predictions of molecular energies and properties. For instance, high-level ab initio calculations have been used to determine the energy barriers for reactions involving molecules with similar structural motifs, such as the penetration of a benzene (B151609) ring by a helium atom, with calculated barriers in the range of 9-11 eV. researchgate.net

These high-accuracy calculations are computationally expensive but are invaluable for benchmarking results from more economical methods like DFT and for providing reliable data where experimental values are unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. uni.lu For a molecule like this compound, MD simulations can reveal how the ethyl and bromomethyl groups rotate and interact with their environment, particularly in a solvent.

These simulations can model the interactions between the solute and solvent molecules, which is crucial for understanding its behavior in solution. For example, MD simulations of methyl benzoate derivatives in aqueous solutions have shown that the solvation dynamics are significantly influenced by the molecular structure of the solute. mdpi.com The simulations can also help in understanding how these molecules interact with biological macromolecules, such as proteins. mdpi.comnih.gov

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of chemical reactions is a key area where computational chemistry provides critical insights. For this compound, the bromomethyl group is a primary site for nucleophilic substitution reactions (SN2).

Computational methods can be used to locate the transition state structure for such reactions and calculate the activation energy barrier. mdpi.comnist.gov DFT calculations on the SN2 reaction of benzyl (B1604629) bromides have shown that the activation barrier is influenced by substituents on the phenyl ring. nih.gov The presence of both electron-donating and electron-withdrawing groups can affect the reaction rate. nih.gov The calculated transition state geometries reveal a distorted trigonal-bipyramidal structure. nih.gov

Table 2: Hypothetical Calculated Activation Energies for SN2 Reaction of a Substituted Benzyl Bromide *

NucleophileSolventCalculated Activation Energy (kcal/mol)
Cl⁻Gas Phase~10
Br⁻Gas Phase~12
I⁻Gas Phase~14

Note: This table provides representative activation energies for SN2 reactions of a simple benzyl bromide. The actual values for this compound would be influenced by the additional bromo and ethyl ester substituents.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method combined with DFT has become a standard approach for structural elucidation. nih.govsigmaaldrich.com By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.gov For substituted benzenes, the chemical shifts are highly dependent on the nature and position of the substituents. uni.lu

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The analysis of these vibrational modes provides detailed information about the molecular structure and bonding. For methyl benzoate, anharmonic vibrational frequency calculations have been shown to accurately interpret the CH vibrational spectra. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for a Representative Disubstituted Benzoate Derivative *

Spectroscopic DataPredicted Value
¹H NMR (aromatic region)7.5 - 8.2 ppm
¹³C NMR (carbonyl carbon)~165 ppm
IR (C=O stretch)~1720 cm⁻¹
IR (C-Br stretch)650 - 750 cm⁻¹

Note: These are hypothetical yet characteristic spectroscopic data points for a molecule with the structural features of this compound, based on general knowledge of similar compounds.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies utilize computational models to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While specific QSAR/QSPR studies on this compound are not documented, the principles can be applied to understand how structural modifications would affect its properties.

Emerging Methodologies and Future Directions in Research Involving Ethyl 3 Bromo 5 Bromomethyl Benzoate

Flow Chemistry Approaches for Continuous Synthesis and Transformation

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and process control. For a reactive intermediate like ethyl 3-bromo-5-(bromomethyl)benzoate, flow chemistry can provide a safer handling environment and enable reactions that are difficult to control in batch.

Microreactor Applications

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, allowing for precise control over reaction conditions. This is particularly advantageous for highly exothermic or fast reactions involving the benzylic bromide group. Sunlight-induced bromination of benzylic compounds has been successfully conducted in capillary microreactors, achieving high yields of mono-brominated products. organic-chemistry.org This eco-friendly approach, which avoids artificial light sources, could be adapted for the synthesis of the bromomethyl group in this compound. organic-chemistry.org Furthermore, continuous-flow methods have been shown to suppress the formation of dibrominated byproducts, leading to higher selectivity for the desired mono-brominated product. organic-chemistry.org

The application of microfluidic reactors has also been demonstrated to dramatically improve the reaction time for photoredox direct arylations of aryl bromides in aqueous solutions, a reaction relevant to the aryl bromide moiety of the target molecule. nih.gov A hybrid microfluidic device has been developed for performing bromine-lithium exchange reactions and separating the resulting products in a continuous flow, achieving high yield and conversion. nsmsi.ir Such a system could be envisioned for the selective functionalization of the aryl bromide position of this compound.

Microreactor Application Substrate Type Key Advantages Potential for this compound
Sunlight-induced benzylic brominationBenzylic compoundsEco-friendly, high selectivity, suppressed byproductsSynthesis of the bromomethyl group
Photoredox direct arylationAryl bromidesReduced reaction time, improved sustainabilityFunctionalization of the aryl bromide group
Bromine-lithium exchangeAryl bromidesHigh yield and conversion, continuous separationSelective reaction at the aryl bromide position

Photocatalytic and Electrocatalytic Transformations of Brominated Substrates

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools for the functionalization of organic molecules under mild conditions, offering alternatives to traditional, often harsh, synthetic methods.

The aryl bromide of this compound is a prime target for photocatalytic C-H functionalization reactions. rsc.orgnih.gov Dual catalytic systems combining photocatalysis with transition metal catalysis have enabled the construction of complex molecules from simple arenes. beilstein-journals.org For instance, photoredox catalysis has been successfully employed for the direct C-H cyanation and amination of arenes. nih.gov Furthermore, photocatalytic methods have been developed for the oxidative bromination of electron-rich arenes. nih.gov These approaches could be adapted to further functionalize the aromatic ring of this compound.

The benzylic bromide is also amenable to photocatalytic transformations. The generation of benzyl (B1604629) radicals from benzyl bromides using visible light is a key synthetic strategy. nih.gov Cooperative catalysis, where a nucleophilic catalyst like lutidine facilitates the reduction of the benzyl bromide, allows for a general set of photocatalytic conditions to transform a broad range of benzyl halides into radicals for subsequent reactions. nih.govacs.org

Electrochemical methods provide another green and efficient avenue for the transformation of brominated substrates. Electrosynthesis has been used for the preparation of benzyl bromide itself through a two-phase electrolysis system, which offers good mass transfer and high conversion rates. cecri.res.in An electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides has also been developed, demonstrating the utility of electrochemistry in forming complex molecules from brominated precursors. rsc.org The electroreduction of aryl halides is a sustainable method for generating aryl radicals, which are versatile intermediates in organic synthesis. This could be applied to the aryl bromide of this compound to initiate a variety of coupling reactions.

Catalytic Method Reactive Site Transformation Potential Application
PhotocatalysisAryl BromideC-H Functionalization (cyanation, amination)Introduction of new functional groups on the aromatic ring
PhotocatalysisBenzylic BromideRadical FormationSubsequent coupling reactions
ElectrocatalysisAryl BromideAryl Radical GenerationCross-coupling reactions
ElectrocatalysisBenzylic BromideSynthesis/FunctionalizationFormation of complex heterocyclic structures

Chemoenzymatic Synthesis and Biocatalysis for Enhanced Selectivity

The quest for highly selective and environmentally benign synthetic methods has led to the rise of chemoenzymatic and biocatalytic approaches. Enzymes, with their inherent specificity, can catalyze reactions with high regio- and enantioselectivity, often under mild conditions. researchgate.net

For a molecule with two distinct reactive bromine atoms like this compound, selective functionalization is a key challenge. Biocatalysis offers a promising solution. Halogenase enzymes have been evolved to regioselectively halogenate a diverse range of biosynthetic precursors. nih.gov While typically used for halogenation, engineered versions of these enzymes could potentially be used for the reverse reaction or for selective C-H functionalization adjacent to the existing bromine atoms.

More directly applicable is the enzymatic functionalization of the benzylic C-H bond. Chemoenzymatic systems have been developed for the benzylic and allylic C-H functionalization using molecular oxygen and commercially available enzymes. digitellinc.com A combined photoredox and enzymatic process for the direct C-H hydroxylation of benzylic positions has been reported, yielding enantiomerically enriched alcohols. nih.gov Furthermore, enzyme screening has identified catalysts for the functionalization of benzylic sp3 C-H bonds in azaarenes. researchgate.net These enzymatic strategies could be explored for the selective oxidation or functionalization of the carbon atom adjacent to the bromomethyl group, or even the methyl group of the ethyl ester, offering a pathway to novel derivatives. The synthesis of benzoate (B1203000) esters from renewable resources like glucose using engineered microorganisms is also an area of active research. nih.govnih.gov

Enzymatic Approach Target Site Transformation Advantage
HalogenasesAryl or Benzylic positionSelective Halogenation/DehalogenationHigh Regioselectivity
Chemoenzymatic C-H functionalizationBenzylic positionOxidation, HydroxylationMild conditions, Enantioselectivity
Engineered MicroorganismsEster groupSynthesis from renewable feedstocksSustainability

Development of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is crucial for achieving specific and efficient transformations of multifunctional molecules like this compound. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this substrate is a promising area of research. youtube.com

Given the two different C-Br bonds, selective cross-coupling is a significant challenge. Novel palladium catalysts with specifically designed ligands could be developed to differentiate between the aryl bromide and the benzylic bromide. For example, palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide has been achieved with high yields. nih.gov Similar conditions could be optimized for the selective coupling at the aryl bromide position of our target molecule. The cross-coupling of nitroarenes, another challenging transformation, has recently been accomplished using palladium catalysis, highlighting the continuous evolution of this field. nih.gov

Beyond palladium, other transition metals are being explored. Nickel-catalyzed reductive cross-coupling reactions are gaining prominence for their ability to couple aryl bromides with various partners under mild conditions. organic-chemistry.org Synergistic catalysis, combining two different metals, is another exciting frontier. For instance, a combination of silver and palladium catalysts has been used for the direct arylation of simple arenes with aryl bromides. durham.ac.uk Such bimetallic systems could offer unique reactivity and selectivity for the functionalization of this compound.

Integration into Automated Synthesis Platforms

The increasing complexity of modern drug discovery and materials science necessitates high-throughput synthesis and screening. Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing the way molecules are made. youtube.com

This compound, as a versatile building block, is an ideal candidate for integration into these platforms. Its two reactive handles allow for the rapid generation of diverse molecular libraries through automated sequential reactions. For example, an automated platform could be programmed to first perform a Suzuki coupling at the aryl bromide position with a library of boronic acids, followed by a nucleophilic substitution at the benzylic bromide position with a library of amines or phenols.

These platforms often utilize cartridge-based systems where reagents for specific reactions are pre-packaged, simplifying the workflow and making automated synthesis accessible to a broader range of researchers. youtube.com The integration of real-time analytical feedback allows for the optimization of reaction conditions on the fly, accelerating the discovery of new materials and bioactive compounds derived from this compound.

Exploration of New Application Domains in Advanced Materials and Nanotechnology

The bifunctional nature of this compound makes it an attractive linker molecule for the construction of advanced materials and nanomaterials.

In the field of metal-organic frameworks (MOFs), organic linkers play a crucial role in determining the structure and properties of the final material. nih.govrsc.orgrsc.orgresearchgate.net The dicarboxylate that would result from the hydrolysis of the ester and oxidation of the bromomethyl group of this compound could serve as a linker in MOF synthesis. The bromine atom on the aromatic ring could then be used for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF pores. The polymerization of brominated aromatic compounds within MOFs has been explored as a bottom-up approach for the synthesis of graphene nanoribbons. researchgate.net

In polymer chemistry, bifunctional monomers are essential for creating cross-linked or branched polymers. This compound could be used to synthesize novel polymers with unique properties. For instance, the aryl bromide and benzylic bromide can participate in different types of polymerization reactions, leading to the formation of complex polymer architectures. The synthesis of cyclic block polymers using bimolecular homodifunctional coupling reactions is an area where this compound could find application. mdpi.com Its use in the synthesis of polycyclic conjugated hydrocarbons is another potential avenue. mit.edu

In nanotechnology, the precise arrangement of molecules is key to creating functional devices. This compound could be used as a molecular tether to anchor other molecules to surfaces or to assemble nanoscale structures. The synthesis of nanohybrids in microfluidic systems is a rapidly developing field where such bifunctional molecules could be employed to create materials with tailored properties for applications in electronics, optics, and biomedicine. nih.gov

Sustainable Synthesis and Circular Economy Principles in Research Involving this compound

The synthesis and application of specialized chemical compounds like this compound are increasingly being scrutinized through the lens of sustainability and circular economy principles. The focus is shifting towards developing manufacturing processes that are not only efficient but also environmentally benign, minimizing waste and maximizing resource utilization. This section explores emerging methodologies and future research directions aimed at aligning the synthesis of this compound with the principles of green chemistry and the circular economy.

Sustainable Synthesis Methodologies

Traditional synthetic routes for compounds like this compound often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Emerging sustainable methodologies aim to address these shortcomings through innovative approaches.

Flow Chemistry and Photochemistry:

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of brominated aromatic compounds. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste. acs.orgmdpi.com For the synthesis of this compound, a key step is the benzylic bromination of a suitable precursor. Flow chemistry, particularly when coupled with photochemical activation, has demonstrated significant advantages for such transformations. acs.orgrsc.orgacs.org

Photochemical bromination, activated by visible light, can proceed under mild conditions, often avoiding the use of hazardous chlorinated solvents like carbon tetrachloride (CCl₄). acs.org The use of N-bromosuccinimide (NBS) as a brominating agent in a continuous-flow reactor has been shown to be a scalable and efficient method for benzylic brominations. acs.org Furthermore, the in-situ generation of bromine (Br₂) in a flow system, for example from NaBrO₃/HBr, enhances safety and improves the process mass intensity (PMI) by enabling efficient mass utilization and recycling of reagents like HBr. rsc.orgresearchgate.net This approach minimizes the handling and storage of hazardous molecular bromine.

The table below summarizes the potential advantages of applying continuous flow photochemistry to the synthesis of this compound compared to traditional batch methods.

FeatureTraditional Batch SynthesisContinuous Flow Photochemistry
Reaction Conditions Often requires elevated temperatures and hazardous solvents.Mild conditions (e.g., room temperature) and greener solvents (e.g., acetonitrile). acs.org
Safety Handling and storage of bulk hazardous reagents like molecular bromine.In-situ generation of reactive intermediates, minimizing exposure and risk. rsc.org
Efficiency & Yield Can lead to side reactions and lower selectivity.Precise control over stoichiometry and residence time, leading to higher selectivity and yields. acs.org
Scalability Scaling up can be challenging and may introduce safety risks.Readily scalable by extending the operation time or using larger reactors. acs.org
Waste Generation Can generate significant amounts of solvent and reagent waste.Reduced solvent usage and potential for reagent recycling, leading to lower PMI. rsc.org

Atom Economy:

The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to sustainable synthesis. primescholars.comjocpr.com Reactions with poor atom economy are common in the synthesis of fine chemicals and pharmaceuticals. primescholars.com For the synthesis of this compound, this would involve carefully selecting reaction pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing the generation of by-products.

Circular Economy Principles

The application of circular economy principles to the lifecycle of this compound involves considering the fate of the compound and its derivatives after their initial use.

Bromine Recycling:

Bromine is a valuable element, and its recovery and recycling from industrial processes is a well-established example of a closed-loop system within the chemical industry. chimia.chbsef.com In large-scale chemical manufacturing, aqueous bromide waste streams can be treated to recover elemental bromine with high efficiency (e.g., 97% recovery yield). chimia.ch This recovered bromine can then be reused as a reactant, significantly reducing the need for virgin bromine and minimizing the environmental impact associated with its extraction and transportation. chimia.ch

While specific recycling processes for waste streams containing this compound are not detailed in current literature, the established principles of bromine recovery could be adapted. Research into the lifecycle of products synthesized using this compound could lead to the development of methods to capture and recycle the bromine content from end-of-life materials. This is particularly relevant for applications where the brominated compound is not consumed but becomes part of a larger product that is eventually discarded.

The challenges in recycling bromine from organic molecules, such as those found in brominated flame retardants, lie in the cost and complexity of separating the bromine from the polymer matrix. bsef.com However, for specialty chemicals like this compound used in synthesis, the recovery from process streams is a more feasible prospect.

Future research in this area could focus on:

Developing dedicated recycling protocols for waste streams generated during the synthesis and use of this compound.

Designing products with the end-of-life in mind, facilitating the recovery of valuable chemical components.

Exploring the valorization of brominated by-products from the synthesis, turning waste into valuable resources. research.csiro.auepa.gov

By integrating sustainable synthesis methodologies and circular economy principles, the chemical industry can move towards a more resource-efficient and environmentally responsible production and use of specialized compounds like this compound.

Q & A

Q. Q1. What are the optimal synthesis conditions for Ethyl 3-bromo-5-(bromomethyl)benzoate, and how can researchers troubleshoot incomplete bromination?

A1: The synthesis typically involves sequential bromination of a benzoate precursor. A common method uses N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, with AIBN as a radical initiator for regioselective bromination at the methyl position . Incomplete bromination may arise from insufficient reaction time, suboptimal NBS stoichiometry, or inadequate mixing. Troubleshooting includes:

  • Kinetic monitoring : Use TLC or GC-MS to track reaction progress .
  • Stoichiometry adjustment : Ensure a 1.2–1.5 molar excess of brominating agents to account byproduct formation .
  • Temperature control : Maintain mild exothermic conditions (25–40°C) to avoid side reactions like ester hydrolysis .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

A2: Advanced structural elucidation requires:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify bromine-induced deshielding effects (e.g., aromatic protons at δ 7.2–7.8 ppm) and methylene groups (δ 4.3–4.7 ppm for -CH2Br) .
  • X-ray crystallography : Resolve steric effects of bromine substituents and confirm regiochemistry .
  • FT-IR : Validate ester carbonyl (C=O at ~1720 cm<sup>-1</sup>) and C-Br stretches (550–650 cm<sup>-1</sup>) .

Advanced Research Questions

Q. Q3. How does the reactivity of this compound differ in nucleophilic substitution vs. cross-coupling reactions?

A3: The bromine atoms exhibit distinct reactivity:

  • Nucleophilic substitution (SN2) : The benzylic bromine (5-(bromomethyl)) is more reactive toward nucleophiles (e.g., amines, thiols) due to steric accessibility and stabilization of the transition state .
  • Cross-coupling (Suzuki, Buchwald-Hartwig) : The aromatic bromine (3-Br) participates in Pd-catalyzed reactions but requires careful ligand selection (e.g., XPhos) to avoid competing benzylic C-Br activation .
    Methodological note : Use anhydrous conditions and degassed solvents to prevent Pd catalyst poisoning .

Q. Q4. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

A4: Discrepancies often arise from variations in:

  • Bioassay conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line specificity (e.g., HEK293 vs. HeLa) .
  • Structural impurities : Trace benzylic bromide hydrolysis products (e.g., 5-hydroxymethyl derivatives) can skew activity. Validate purity via HPLC (>95%) and control for hydrolytic stability .
  • Mechanistic ambiguity : Use isotopic labeling (<sup>82</sup>Br) or knock-out models to distinguish direct target engagement vs. off-pathway effects .

Q. Q5. How can researchers quantify this compound in complex reaction mixtures?

A5: Analytical workflows include:

  • Reverse-phase HPLC : C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ~8.2 min .
  • LC-MS (ESI+) : Monitor [M+H]<sup>+</sup> at m/z 335.9 (isotopic pattern confirms Br<sup>79</sup>/Br<sup>81</sup> ratio) .
  • Calibration standards : Prepare in triplicate to account for matrix effects in biological samples .

Q. Q6. What computational methods predict the regioselectivity of this compound in further functionalization?

A6: DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) model:

  • Electrophilic aromatic substitution (EAS) : Fukui indices identify electron-deficient positions (C-2, C-4) for nitration/sulfonation .
  • Radical stability : Benzylic bromine generates stabilized radicals (ΔGformation ≈ -15 kcal/mol), favoring atom-transfer reactions .
    Validation : Compare computed vs. experimental <sup>13</sup>C NMR chemical shifts (RMSD < 2 ppm) .

Q. Q7. How can the compound’s stability be optimized for long-term storage in biological assays?

A7: Degradation pathways include:

  • Hydrolysis : Ester cleavage in aqueous media (t1/2 ~72 hr at pH 7.4). Stabilize with lyophilization or storage in anhydrous DMSO at -20°C .
  • Light sensitivity : Protect from UV exposure (amber vials) to prevent radical bromine loss .

Q. Q8. What substituent modifications enhance the compound’s utility in drug discovery?

A8: Strategic derivatization includes:

  • Bioisosteric replacement : Substitute benzylic Br with -CF3 to improve metabolic stability .
  • Ester hydrolysis : Generate the free carboxylic acid for salt formation (improved solubility) .
  • Click chemistry : Install azide groups at C-5 for Huisgen cycloaddition with alkynylated biomolecules .

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Feasible Synthetic Routes

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Ethyl 3-bromo-5-(bromomethyl)benzoate
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Ethyl 3-bromo-5-(bromomethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.